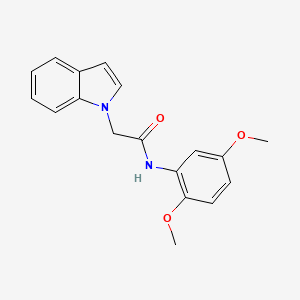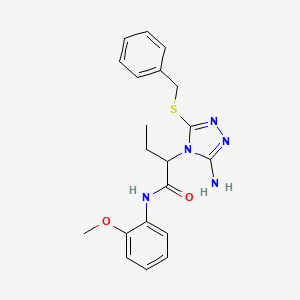![molecular formula C11H16ClN3OS B4450607 2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine;hydrochloride](/img/structure/B4450607.png)
2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine;hydrochloride
Overview
Description
2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine;hydrochloride is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine;hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in ethanol under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, often using thiophene-2-carbonyl chloride and an amine.
Formation of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine;hydrochloride involves its interaction with specific molecular targets. For instance, the amine group can act as a ligand for various receptors, while the thiophene and oxadiazole rings can participate in π-π interactions and hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
Imidazole Derivatives: Compounds containing the imidazole ring, which have a broad range of biological activities.
Indole Derivatives: Compounds containing the indole ring, known for their diverse biological and clinical applications.
Uniqueness
2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine;hydrochloride is unique due to the combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS.ClH/c1-11(2,3)12-7-9-13-10(14-15-9)8-5-4-6-16-8;/h4-6,12H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXAXHFWZOXIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NC(=NO1)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-fluorophenyl)-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4450531.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4450538.png)
![N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4450545.png)
![N-(3-methylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B4450550.png)
![N-isopropyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4450559.png)

![N-isopropyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4450576.png)

![3-METHYL-5-OXO-N-[(PYRIDIN-3-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4450589.png)

![4-[methyl(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4450622.png)
![4-methoxy-N-[4-(1-piperidinyl)benzyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4450626.png)
